molecular formula C17H18N2O B14861738 3-Biphenyl-2-ylmethyl-piperazin-2-one CAS No. 1260643-16-0

3-Biphenyl-2-ylmethyl-piperazin-2-one

Cat. No.: B14861738
CAS No.: 1260643-16-0
M. Wt: 266.34 g/mol
InChI Key: HEIXYSCWEXVBFJ-UHFFFAOYSA-N
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Description

®-3-Biphenyl-2-ylmethyl-piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further substituted with a carbonyl group. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Biphenyl-2-ylmethyl-piperazin-2-one typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihalide.

    Attachment of the Biphenyl Group to the Piperazine Ring: The biphenyl group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Carbonyl Group:

Industrial Production Methods

In an industrial setting, the production of ®-3-Biphenyl-2-ylmethyl-piperazin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral auxiliaries may also be employed to ensure the selective formation of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

    Hydrolysis: Decomposed products with broken piperazine ring.

Scientific Research Applications

®-3-Biphenyl-2-ylmethyl-piperazin-2-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Biphenyl-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The carbonyl group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Biphenyl-2-ylmethyl-piperazin-2-one: The enantiomer of the compound, which may have different biological activity.

    N-Phenylpiperazine: A simpler piperazine derivative with a single phenyl group.

    Biphenyl-2-carboxylic acid: A biphenyl derivative with a carboxyl group instead of a piperazine ring.

Uniqueness

®-3-Biphenyl-2-ylmethyl-piperazin-2-one is unique due to its specific ®-configuration, which can result in distinct biological activity compared to its (S)-enantiomer. The presence of both a biphenyl group and a piperazine ring also provides a unique combination of structural features that can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-[(2-phenylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-16(18-10-11-19-17)12-14-8-4-5-9-15(14)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXYSCWEXVBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244911
Record name 2-Piperazinone, 3-([1,1′-biphenyl]-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260643-16-0
Record name 2-Piperazinone, 3-([1,1′-biphenyl]-2-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260643-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 3-([1,1′-biphenyl]-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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